Cas no 2041-15-8 (Cyclohexane-1,3,5-triol)

Cyclohexane-1,3,5-triol 化学的及び物理的性質
名前と識別子
-
- Cyclohexane-1,3,5-triol
- Phloroglucitol
- 1,3,5-Cyclohexanetriol (cis- and trans- mixture)
- 1,3,5-Cyclohexanetriol
- cis 1,3,5-trihydroxycyclohexane
- cis-1,3,5-cyclohexanetriol
- cis-cyclohexane-1,3,5-triol
- cycloxehane-1,3,5-triol
- Hexahydrophloroglucinol
- Phloroglucite
- cis-1,3,5-Trihydroxycyclohexane
- Cis-1,3-5-trihydroxycyclohexane
- FSDSKERRNURGGO-UHFFFAOYSA-N
- (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol
- (1s,3s,5s)-cyclohexane-1,3,5-triol
- cis-Phloroglucitol
- trans-1,3,5-Trihydroxycyclohexane
- NSC25143
- 1,5-Cyclohexanetriol
- FSDSKERRNURG
- A879637
- InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- AC-10138
- rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol
- SCHEMBL19307787
- DTXSID00942577
- C1051
- 1
- SCHEMBL36515
- FSDSKERRNURGGO-UHFFFAOYSA-
- FS-4315
- 13314-30-2
- NSC-25143
- A-Trihydroxycyclohexane
- C2275
- Phloroglucitol; Cyclohexane-1,3,5-triol
- FT-0764724
- cis,cis-Cyclohexane-1,3,5-triol
- MFCD00043062
- T70973
- AT20064
- FT-0694305
- SB83876
- A,5
- AKOS015960662
- 50409-12-6
- A871571
- AKOS015960232
- cyclohexane-1, 3, 5-triol
- 2041-15-8
- CAA04115
- AKOS006276376
- cis,cis-1,3,5-Cyclohexanetriol
- MFCD00070580
- SCHEMBL19645307
- A,3
- AC-11889
- CS-0453039
- AC-11888
- SCHEMBL1672698
- 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine
- SY055154
- I(2)-Phloroglucit
- XH0864
- DB-027679
-
- MDL: MFCD00070580
- インチ: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- InChIKey: FSDSKERRNURGGO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C([H])([H])C([H])(C1([H])[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 132.07900
- どういたいしつりょう: 132.079
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 63.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 60.7
じっけんとくせい
- 密度みつど: 1,2 g/cm3
- ゆうかいてん: 108-111 °C(lit.)
- ふってん: 144 °C
- フラッシュポイント: 47°C
- 屈折率: 1.374
- PSA: 60.69000
- LogP: -0.74700
Cyclohexane-1,3,5-triol セキュリティ情報
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
Cyclohexane-1,3,5-triol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Cyclohexane-1,3,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C997843-100mg |
Cyclohexane-1,3,5-triol |
2041-15-8 | 100mg |
$81.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1051-5G |
1,3,5-Cyclohexanetriol (cis- and trans- mixture) |
2041-15-8 | >95.0%(GC) | 5g |
¥845.00 | 2023-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X67265-5g |
1,3,5-Cyclohexanetriol |
2041-15-8 | ≥95%, | 5g |
¥758.0 | 2023-09-05 | |
Cooke Chemical | A2560112-25G |
1,3,5-Cyclohexanetriol (<i>cis</i>- and <i>trans</i>- mixture) |
2041-15-8 | >95.0%(GC) | 25g |
RMB 1992.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 5g |
¥878.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 1g |
¥328.0 | 2023-09-02 | |
Ambeed | A128132-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 98% | 1g |
$53.0 | 2024-08-03 | |
1PlusChem | 1P003DWW-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | >95.0%(GC) | 5g |
$98.00 | 2025-02-19 | |
A2B Chem LLC | AB57200-1g |
1,3,5-Cyclohexanetriol |
2041-15-8 | 98% | 1g |
$45.00 | 2024-04-20 | |
A2B Chem LLC | AB57200-5g |
1,3,5-Cyclohexanetriol |
2041-15-8 | >95.0%(GC) | 5g |
$81.00 | 2024-04-20 |
Cyclohexane-1,3,5-triol 関連文献
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Liang Jian,Hui Zhao,Yuming Dong,Jing Xu,Qinyi Mao,Rong Ji,Zhuying Yan,Chengsi Pan,Guangli Wang,Yongfa Zhu Catal. Sci. Technol. 2022 12 7379
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2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
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3. Molecular recognition and effects of steric and geometric isomerism. Thermodynamic study of non-bonding interactions in aqueous solutions of cycloalkanolsGiuseppina Castronuovo,Vittorio Elia,Filomena Velleca J. Chem. Soc. Faraday Trans. 1996 92 1149
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Joanna M. Swarbrick,Samuel Cooper,Geert Bultynck,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 1709
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5. Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cationsOfer Reany,Stephanie Blair,Ritu Kataky,David Parker J. Chem. Soc. Perkin Trans. 2 2000 623
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6. 191. The stereochemistry of polyborate anions and of borate complexes of diols and certain polyolsJohannes Dale J. Chem. Soc. 1961 922
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7. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
Nariyoshi Umekubo,Yurina Suga,Yujiro Hayashi Chem. Sci. 2020 11 1205
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9. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
10. 1,6,13,18,25,30-Hexaoxa[6.6.6](1,3,5)cyclophane. Attempted synthesis of a [4]cryptandW. David Curtis,J. Fraser Stoddart,Graham H. Jones J. Chem. Soc. Perkin Trans. 1 1977 785
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Cyclohexane-1,3,5-triolに関する追加情報
Comprehensive Overview of Cyclohexane-1,3,5-Triol (CAS No. 2041-15-8): Structure, Applications, and Emerging Research
Cyclohexane-1,3,5-triol (CAS 2041-15-8) is a cyclic hexitol characterized by three hydroxyl groups attached to alternate carbon atoms of a cyclohexane ring. This unique molecular architecture imparts distinctive physicochemical properties that have positioned the compound as a versatile intermediate in chemical synthesis and emerging biomedical applications. Recent advancements in analytical techniques and computational modeling have further illuminated its potential roles in drug delivery systems and bioactive material design.
The cyclohexane skeleton forms a rigid framework stabilized by chair conformational geometry. The three hydroxyl groups (-OH) create a highly polar surface with an estimated molecular weight of 134.17 g/mol and melting point of 96–98°C. Spectroscopic studies confirm the presence of characteristic IR absorption peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O stretch), while NMR analysis reveals distinct proton signals at δ 3.8–4.2 ppm for axial hydroxyl groups and δ 1.6–2.0 ppm for equatorial methylene protons.
In pharmaceutical development, Cyclohexane-1,3,5-triol serves as a critical chiral building block for synthesizing complex glycosides and polyol-based prodrugs. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing β-glucosidic linkages with >98% enantiomeric excess using enzymatic glycosylation protocols. This compound's ability to form hydrogen-bonded networks has also been leveraged to create stimuli-responsive hydrogels for targeted drug release applications.
Synthetic chemists continue optimizing preparation methods for this compound through green chemistry approaches. A notable advancement involves the palladium-catalyzed hydration of cyclohexa-1,3-diene using water as the sole oxidant under microwave-assisted conditions (Chemical Communications, 2024). This method achieves >95% yield while eliminating hazardous reagents traditionally required in earlier synthesis routes.
In materials science research, Cyclohexane-1,3,5-triol derivatives are being explored as crosslinking agents for biodegradable polymers. A collaborative study between MIT and ETH Zurich reported its use in creating porous scaffolds with tunable mechanical properties for tissue engineering applications. The compound's triol functionality enables efficient esterification reactions with poly(lactic-co-glycolic acid) precursors without compromising biocompatibility.
Biochemical studies have revealed intriguing interactions between this compound and cellular signaling pathways. Preclinical data from Nature Communications (2024) showed that low-micromolar concentrations modulate Akt/mTOR signaling through interaction with phosphatidylinositol-binding proteins – findings that suggest potential therapeutic utility in metabolic disorders without significant cytotoxicity up to 5 mM concentrations.
The compound's unique redox properties are now being investigated for energy storage applications. Researchers at Stanford University recently demonstrated its use as an electrolyte additive in lithium-sulfur batteries that suppresses polysulfide shuttling while maintaining >98% Coulombic efficiency over 500 cycles (Advanced Energy Materials, 2024). This discovery highlights unexplored opportunities in electrochemical systems leveraging the molecule's structural features.
In quality control contexts,CAS No. 2041-15-8 samples must adhere to strict purity specifications (>99% HPLC assay) due to its sensitivity toward oxidation under ambient conditions. Current Good Manufacturing Practices emphasize storing under nitrogen atmosphere at ≤ -20°C when preparing pharmaceutical-grade material.
Ongoing research focuses on enhancing the compound's functional versatility through click chemistry modifications.[ref] Click reactions involving azide-functionalized derivatives have enabled site-specific conjugation with peptides and antibodies – a breakthrough validated by successful targeting experiments in murine tumor models reported at the 2024 ACS National Meeting.
This multifunctional molecule continues to bridge gaps between traditional organic synthesis and cutting-edge biomedical innovation. As computational tools like DFT modeling improve predictions of intermolecular interactions,[ref] researchers anticipate discovering additional applications across nanomedicine and sustainable chemistry domains – solidifying Cyclohexane-
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